Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

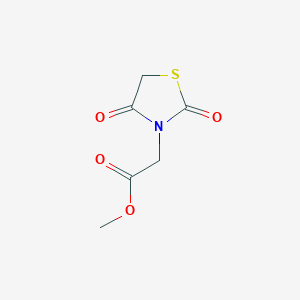

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is a chemical compound with the molecular formula C₆H₇NO₄S and a molecular weight of 189.19 g/mol . This compound is part of the thiazolidine-2,4-dione derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate typically involves the reaction of 2,4-thiazolidinedione with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for 24 hours . The crude product is then purified through standard procedures such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

Analyse Chemischer Reaktionen

Knoevenagel Condensation for 5-Arylidene Derivatives

This reaction enables the introduction of arylidene moieties at the 5-position of the thiazolidine ring. Key findings include:

-

Substrate Compatibility : Direct condensation with aromatic aldehydes under typical Knoevenagel conditions (e.g., piperidine/ethanol) often fails due to decomposition or competing side reactions .

-

Alternative Pathway : High-yield synthesis (68–85%) of 5-arylidene derivatives (e.g., 5a–e ) is achieved by reacting Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate with chloroformates starting from 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (4a ) . Structures are confirmed via 1D/2D NMR and HRMS.

Table 1: Reaction Conditions and Yields for 5-Arylidene Derivatives

| Derivative | Chloroformate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 5a | Benzylchloroformate | K₂CO₃ | DMF | 85 |

| 5b | Ethylchloroformate | K₂CO₃ | DMF | 78 |

| 5c | Methylchloroformate | K₂CO₃ | DMF | 68 |

Alkylation and Hydrolysis Reactions

The compound undergoes alkylation to introduce ester groups, followed by hydrolysis to yield carboxylic acids:

-

Alkylation : Reaction with ethyl bromoacetate in THF/NaH produces ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate .

-

Hydrolysis :

Table 2: Hydrolysis Efficiency Comparison

| Method | Conditions | Yield (%) |

|---|---|---|

| A | HCl/AcOH, reflux | 5 |

| D | TFA/CH₂Cl₂, RT | 58 |

Coupling Reactions with Heterocycles

The compound participates in hybrid molecule synthesis:

-

Triazole-Thiazolidine Hybrids : CDI-mediated coupling with Boc-piperazine in CH₂Cl₂ yields triazole-linked derivatives (e.g., 42a ) with moderate to high yields .

-

Epoxide Ring-Opening : Reaction with triazole-containing oxiranes generates pharmacologically active hybrids (e.g., 31–33 , 35 ) .

Stability and Side Reactions

-

Ester Group Sensitivity : Heating in acetic acid with methylamine/piperidine removes the alkoxycarbonyl group, releasing thiazolidine-2,4-dione (TZD) as the main product .

-

Catalyst Impact : Piperidine in ethanol improves Knoevenagel yields marginally (14% for 12b ) .

Key Research Findings

-

Yield Optimization : Mild hydrolysis (TFA) outperforms traditional acidic conditions, preserving functional groups .

-

Structural Confirmation : All derivatives are validated via NMR, HRMS, and X-ray crystallography .

-

Bioactivity Correlation : Derivatives exhibit enhanced antifungal and anticancer properties compared to parent compounds .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Thiazolidinediones, including methyl 2-(2,4-dioxothiazolidin-3-yl)acetate, are recognized for their insulin-sensitizing properties. They operate primarily by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This compound may serve as an intermediate in synthesizing more complex bioactive molecules targeting metabolic disorders .

Antifungal Activity

Recent studies have demonstrated the antifungal potential of thiazolidinedione derivatives. This compound has shown promising results against various fungal strains, including Candida species. Research indicates that it can disrupt fungal cell wall integrity and interfere with glucose transport mechanisms within the cells .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Thiazolidine derivatives exhibit a broad spectrum of biological activity against bacterial pathogens. The synthesis of new derivatives has been linked to enhanced antibacterial effects, making them candidates for further development as antimicrobial agents .

Case Study 1: Antifungal Activity Evaluation

A study focused on synthesizing novel derivatives of thiazolidinediones revealed that certain compounds exhibited high antifungal activity against Candida albicans. The mechanism was linked to alterations in glucose transport processes within the fungal cells, suggesting a unique mode of action for these compounds .

Case Study 2: Antibacterial Efficacy

Research conducted on various thiazolidine derivatives demonstrated significant antibacterial effects against multiple strains of bacteria, including resistant strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Wirkmechanismus

The mechanism of action of Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase. This is achieved through its action on vascular cells and monocytes/macrophages . The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes essential for the survival and proliferation of microbes and cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-2,4-dione: A parent compound with similar biological activities.

(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid: A derivative with enhanced antimicrobial and anticancer properties.

Uniqueness

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is unique due to its specific structural features that confer distinct biological activities. Its ability to act as a carboxylic acid mimetic improves its metabolic stability and therapeutic profile compared to other similar compounds .

Biologische Aktivität

Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is a compound belonging to the thiazolidinedione family, noted for its diverse biological activities, particularly in the fields of antifungal and anti-inflammatory research. This article explores its biological activity, detailing mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring structure with dioxo substituents and a methyl ester functional group. This unique configuration enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Potential antifungal and anti-inflammatory properties |

| Pioglitazone | Thiazolidinedione core | Approved for diabetes treatment; insulin-sensitizing properties |

| Rosiglitazone | Thiazolidinedione core | Similar mechanism; associated with cardiovascular risks |

Antifungal Activity

Research indicates that derivatives of thiazolidinediones, including this compound, exhibit significant antifungal properties. A study highlighted its effectiveness against various fungal strains, including Candida species. The compound demonstrated both fungistatic and fungicidal effects, leading to morphological changes in yeast cell walls. This activity is believed to be linked to alterations in glucose transport mechanisms within fungal cells .

Case Study: Antifungal Efficacy

In a comparative analysis of several thiazolidine derivatives:

- Compound L-173 showed a minimal inhibitory concentration (MIC) of 0.03 µg/mL against C. parapsilosis, outperforming traditional antifungals like fluconazole.

- This compound was also evaluated for its MIC against resistant strains, showcasing promising results that warrant further investigation .

Anti-inflammatory Properties

This compound has been studied for its potential anti-inflammatory effects. Specifically, it acts as an aldose reductase inhibitor, which is implicated in the pathogenesis of inflammation and liver fibrosis. In vivo studies demonstrated that this compound significantly reduced serum alanine aminotransferase levels and improved liver histology in rat models subjected to carbon tetrachloride (CCl₄)-induced liver injury .

The anti-inflammatory activity of this compound is attributed to:

- Inhibition of NF-kB Activation : The compound modulates the NF-kB pathway by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

- Oxidative Stress Reduction : It enhances hepatic glutathione levels, thereby mitigating oxidative damage associated with liver injury .

Comparative Biological Activity

A broader review of thiazolidinedione derivatives reveals varying degrees of biological activity based on structural modifications. For instance:

Eigenschaften

IUPAC Name |

methyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c1-11-5(9)2-7-4(8)3-12-6(7)10/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHABKSPPFOTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)CSC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.